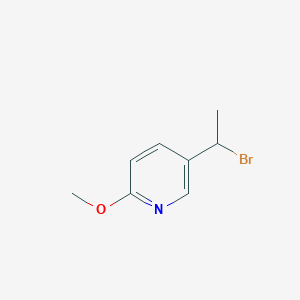![molecular formula C9H19N3O2 B13197365 1-[(4S)-4-methoxypyrrolidin-3-yl]-3-(propan-2-yl)urea](/img/structure/B13197365.png)
1-[(4S)-4-methoxypyrrolidin-3-yl]-3-(propan-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4S)-4-methoxypyrrolidin-3-yl]-3-(propan-2-yl)urea is a synthetic organic compound that features a pyrrolidine ring substituted with a methoxy group and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4S)-4-methoxypyrrolidin-3-yl]-3-(propan-2-yl)urea typically involves the reaction of 4-methoxypyrrolidine with isopropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-[(4S)-4-methoxypyrrolidin-3-yl]-3-(propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
1-[(4S)-4-methoxypyrrolidin-3-yl]-3-(propan-2-yl)urea has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-[(4S)-4-methoxypyrrolidin-3-yl]-3-(propan-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-[(4S)-4-hydroxypyrrolidin-3-yl]-3-(propan-2-yl)urea
- 1-[(4S)-4-aminopyrrolidin-3-yl]-3-(propan-2-yl)urea
- 1-[(4S)-4-chloropyrrolidin-3-yl]-3-(propan-2-yl)urea
Uniqueness
1-[(4S)-4-methoxypyrrolidin-3-yl]-3-(propan-2-yl)urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules.
特性
分子式 |
C9H19N3O2 |
|---|---|
分子量 |
201.27 g/mol |
IUPAC名 |
1-[(4S)-4-methoxypyrrolidin-3-yl]-3-propan-2-ylurea |
InChI |
InChI=1S/C9H19N3O2/c1-6(2)11-9(13)12-7-4-10-5-8(7)14-3/h6-8,10H,4-5H2,1-3H3,(H2,11,12,13)/t7?,8-/m0/s1 |
InChIキー |
KWWPJXNKQZRQTL-MQWKRIRWSA-N |
異性体SMILES |
CC(C)NC(=O)NC1CNC[C@@H]1OC |
正規SMILES |
CC(C)NC(=O)NC1CNCC1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13197283.png)
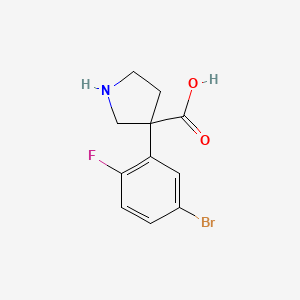
![1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13197294.png)
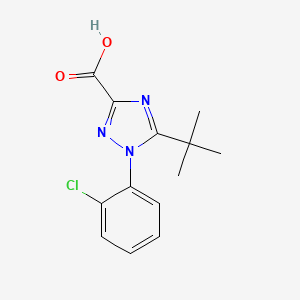
![[4-(Propan-2-yl)cyclohexyl]methanesulfonyl chloride](/img/structure/B13197307.png)
![Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13197308.png)
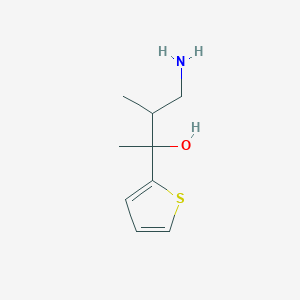
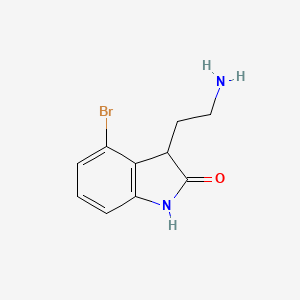

![2-[(2-Iodophenyl)methoxy]acetic acid](/img/structure/B13197325.png)

![2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid](/img/structure/B13197346.png)
![8,8-Dimethyl-2-(propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13197354.png)
